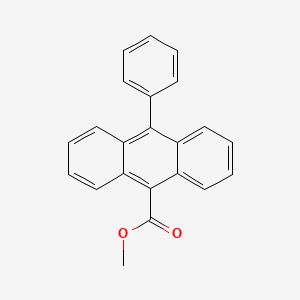
Methyl 10-phenylanthracene-9-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 10-phenylanthracene-9-carboxylate is an organic compound derived from anthracene, a polycyclic aromatic hydrocarbon. Anthracene and its derivatives are known for their interesting photophysical and photochemical properties, making them valuable in various scientific and industrial applications .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of methyl 10-phenylanthracene-9-carboxylate typically involves the reaction of 9-bromo-10-phenylanthracene with methyl carboxylate under specific conditions. One common method includes the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which employs a boronic acid derivative and a palladium catalyst in a suitable solvent .
Industrial Production Methods: Industrial production methods for anthracene derivatives often involve large-scale Friedel-Crafts reactions, aromatic cyclodehydration, and metal-catalyzed reactions with alkynes. These methods are optimized for high yield and purity, ensuring the compound’s suitability for various applications .
化学反应分析
Types of Reactions: Methyl 10-phenylanthracene-9-carboxylate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form anthraquinone derivatives.
Reduction: Reduction reactions can convert the compound into various hydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the anthracene core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and nitrating agents are employed under controlled conditions.
Major Products: The major products formed from these reactions include anthraquinone derivatives, hydroanthracenes, and various substituted anthracenes .
科学研究应用
Methyl 10-phenylanthracene-9-carboxylate has a wide range of scientific research applications:
Biology: The compound’s photophysical properties make it useful in fluorescent probes for biological imaging.
Medicine: Research is ongoing into its potential use in photodynamic therapy for cancer treatment.
Industry: It is employed in the development of organic semiconductors and photovoltaic materials.
作用机制
The mechanism by which methyl 10-phenylanthracene-9-carboxylate exerts its effects is primarily through its photophysical properties. The compound absorbs light and undergoes intersystem crossing to a triplet state, which can then transfer energy to other molecules. This process is utilized in applications such as triplet-triplet annihilation upconversion and photodynamic therapy .
相似化合物的比较
9,10-Diphenylanthracene: Known for its high fluorescence quantum yield and use in OLEDs.
9,10-Dimethylanthracene: Used in triplet-triplet annihilation systems due to its high emission yield.
Uniqueness: Methyl 10-phenylanthracene-9-carboxylate stands out due to its specific substitution pattern, which imparts unique photophysical properties. Its ability to act as an annihilator in upconversion systems slightly exceeds that of the benchmark annihilator 9,10-diphenylanthracene .
属性
CAS 编号 |
63018-91-7 |
|---|---|
分子式 |
C22H16O2 |
分子量 |
312.4 g/mol |
IUPAC 名称 |
methyl 10-phenylanthracene-9-carboxylate |
InChI |
InChI=1S/C22H16O2/c1-24-22(23)21-18-13-7-5-11-16(18)20(15-9-3-2-4-10-15)17-12-6-8-14-19(17)21/h2-14H,1H3 |
InChI 键 |
JCZSUTUWRXIICC-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C1=C2C=CC=CC2=C(C3=CC=CC=C31)C4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















